(3-(2-FPh)2-propenyl)DNJ
Description
1-Deoxynojirimycin (DNJ), a potent α-glucosidase inhibitor, is a naturally occurring iminosugar found in mulberry leaves and certain microbial strains like Streptomyces lavendulae . The derivative (3-(2-fluorophenyl)-2-propenyl)-DNJ is a synthetic analog of DNJ, where a fluorophenyl-propenyl group is appended to the DNJ core. This modification aims to enhance its pharmacokinetic properties, such as bioavailability and target specificity, while retaining or improving its inhibitory activity against carbohydrate-metabolizing enzymes.
Properties
CAS No. |
128985-14-8 |
|---|---|
Molecular Formula |
C15H20FNO4 |
Molecular Weight |
297.32 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-1-[(E)-3-(2-fluorophenyl)prop-2-enyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C15H20FNO4/c16-11-6-2-1-4-10(11)5-3-7-17-8-13(19)15(21)14(20)12(17)9-18/h1-6,12-15,18-21H,7-9H2/b5-3+/t12-,13+,14-,15-/m1/s1 |
InChI Key |
NYDQFYITANTYBZ-ARSSLNMHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1C/C=C/C2=CC=CC=C2F)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CC=CC2=CC=CC=C2F)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-deoxynojirimycin and 2-fluorophenylpropenyl derivatives.
Coupling Reaction: The 2-fluorophenylpropenyl derivative is coupled with 1-deoxynojirimycin using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl groups.
Scientific Research Applications
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for glycosidases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin involves its interaction with specific molecular targets, such as glycosidases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can lead to various biological effects, including the modulation of glucose metabolism and the inhibition of tumor cell proliferation.
Comparison with Similar Compounds
Comparison with Similar DNJ Derivatives and Structural Analogs
Structural and Functional Analogues of DNJ
Key DNJ-related compounds include:
- Nojirimycin (NJ): A precursor to DNJ with a hydroxyl group instead of a hydrogen at the C1 position. NJ exhibits weaker α-glucosidase inhibition compared to DNJ due to reduced stability in physiological conditions .
- ADM (Amino-deoxy-DNJ): A metabolic intermediate in DNJ biosynthesis, ADM lacks the hydroxyl group at C2. It shows moderate inhibitory activity but is less stable than DNJ .
- N-Alkylated DNJ Derivatives : Substitutions like alkyl or aryl groups (e.g., miglitol, a clinically used N-hydroxyethyl-DNJ derivative) enhance lipophilicity and intestinal absorption, improving therapeutic efficacy .
Mechanistic Insights
- DNJ : Competitively inhibits α-glucosidase by mimicking the transition state of glycoside hydrolysis, thereby delaying carbohydrate digestion and reducing postprandial hyperglycemia .
- Fluorophenyl-Propenyl Modification : The fluorine atom may enhance metabolic stability via reduced susceptibility to oxidative degradation. The propenyl group could increase membrane permeability, as seen in other N-alkylated DNJ derivatives . However, excessive steric hindrance might reduce binding affinity compared to smaller substituents like miglitol.
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